molecular formula C10H15NO4 B14071623 2,5-Dihydroxy-5-methyl-3-(morpholin-4-yl)-2-cyclopenten-1-one CAS No. 114625-74-0

2,5-Dihydroxy-5-methyl-3-(morpholin-4-yl)-2-cyclopenten-1-one

Cat. No.: B14071623
CAS No.: 114625-74-0
M. Wt: 213.23 g/mol
InChI Key: RQUYIFOAVPVRMZ-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-5-methyl-3-(morpholin-4-yl)-2-cyclopenten-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentenone ring substituted with hydroxyl, methyl, and morpholinyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-5-methyl-3-(morpholin-4-yl)-2-cyclopenten-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-5-methyl-3-(morpholin-4-yl)-2-cyclopenten-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The morpholinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,5-Dihydroxy-5-methyl-3-(morpholin-4-yl)-2-cyclopenten-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-5-methyl-3-(morpholin-4-yl)-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dihydroxy-5-methyl-3-(piperidin-4-yl)-2-cyclopenten-1-one
  • 2,5-Dihydroxy-5-methyl-3-(pyrrolidin-4-yl)-2-cyclopenten-1-one

Uniqueness

Compared to similar compounds, 2,5-Dihydroxy-5-methyl-3-(morpholin-4-yl)-2-cyclopenten-1-one is unique due to the presence of the morpholinyl group, which can impart different chemical and biological properties. This uniqueness can make it more suitable for specific applications, such as targeting particular enzymes or receptors in biological systems.

Properties

CAS No.

114625-74-0

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

2,5-dihydroxy-5-methyl-3-morpholin-4-ylcyclopent-2-en-1-one

InChI

InChI=1S/C10H15NO4/c1-10(14)6-7(8(12)9(10)13)11-2-4-15-5-3-11/h12,14H,2-6H2,1H3

InChI Key

RQUYIFOAVPVRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C1=O)O)N2CCOCC2)O

Origin of Product

United States

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